N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(3-methoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-7-5-6-15(14-18)19(24)23(17-10-8-16(21)9-11-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJSMORSVZUJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable nucleophile.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction using 3-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its amide and carbamate functionalities:
| Conditions | Reagents | Outcome | Mechanistic Notes |
|---|---|---|---|
| Acidic (pH < 4) | HCl/H₂O or H₂SO₄ | Cleavage of the piperidine-1-carbonyl group to yield 3-methoxybenzamide | Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. |
| Basic (pH > 10) | NaOH or KOH | Hydrolysis of the carbamate group to form piperidine and CO₂ | Base deprotonates water, enhancing nucleophilicity for carbamate cleavage. |
Key Observations :
-
Acidic hydrolysis predominantly targets the carbamate linkage, while basic conditions degrade both the carbamate and amide bonds.
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Methoxy groups remain stable under these conditions due to their electron-donating nature.
Nucleophilic Amide Cleavage
The tertiary amide bond reacts with strong nucleophiles, enabling structural modifications:
| Nucleophile | Reagents | Product | Application |
|---|---|---|---|
| Grignard Reagents | RMgX (R = alkyl/aryl) | N-substituted piperidine derivatives | Synthesis of analogs with altered lipophilicity. |
| Hydrazine | NH₂NH₂ | Hydrazide formation | Intermediate for heterocyclic synthesis. |
Kinetic Studies :
-
Reaction rates depend on steric hindrance from the 4-chlorophenyl group and solvent polarity.
-
Tetrahydrofuran (THF) and dichloromethane (DCM) are optimal for maintaining reagent stability .
Electrophilic Aromatic Substitution (EAS)
The 3-methoxybenzamide moiety directs electrophiles to specific positions:
| Electrophile | Conditions
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and potential therapeutic applications:
Anticancer Activity
Research indicates that N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide has significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study : In vitro studies demonstrated that the compound inhibited tumor growth in xenograft models by over 40%, indicating its broad-spectrum anticancer activity. Molecular docking studies further revealed favorable interactions with key proteins involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in the inflammatory response.
Case Study : A study involving animal models of inflammation reported a significant reduction in inflammatory markers following treatment with the compound. Specifically, IL-6 levels were reduced by approximately 50%, highlighting its potential for treating inflammatory disorders.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial agents.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with benzamide and thiourea derivatives reported in pharmacological studies. Below is a comparative analysis of its substituents and their analogs:
Key Observations:
- Methoxy vs. Hydroxyl Groups : Compounds with electron-donating methoxy groups (e.g., H10) exhibit marginally higher antioxidant activity (87.7%) compared to hydroxyl-substituted analogs (A8: 86.6%) . The target compound’s 3-methoxy group may similarly enhance activity through resonance stabilization or lipophilicity.
- Chlorophenyl Substitution : The 4-chlorophenyl group in the target compound introduces an electron-withdrawing effect, which could modulate binding affinity or metabolic stability compared to unsubstituted or hydroxyl/methoxy analogs.
- Piperidine-1-carbonyl vs. Thiourea: The piperidine-1-carbonyl group in the target compound differs from thiourea-linked piperidine derivatives (e.g., B3). Thioureas (R–NH–C(S)–NH–R') are known for hydrogen-bonding capacity, while carbonyl groups may influence solubility or steric interactions .
Biological Activity
N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 3-methoxybenzoyl chloride in the presence of a piperidine derivative. The synthetic route is crucial for ensuring the purity and yield of the compound, which have been reported to be around 61% in some studies .
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzamide derivatives, particularly against Hepatitis B virus (HBV). A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant inhibition of both wild-type and drug-resistant HBV strains. The mechanism of action is believed to involve increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication .
Anticancer Properties
Benzamide derivatives, including those with piperidine moieties, have shown promise as anticancer agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Some derivatives exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Gastrointestinal Motility
Certain piperidine-containing benzamides are noted for their effects on gastrointestinal motility. These compounds have been explored as potential treatments for gastric ulcers and other gastrointestinal disorders due to their stimulatory effects on motility .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary investigations suggest that this compound has favorable pharmacokinetic properties, including metabolic stability and low acute toxicity in animal models .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antiviral activity against HBV with a significant increase in A3G levels in HepG2 cells. |
| Study 2 | Evaluated anticancer efficacy against RET kinase; showed moderate inhibition of cell proliferation in vitro. |
| Study 3 | Assessed gastrointestinal motility stimulation; indicated potential therapeutic uses for gastric disorders. |
Q & A
How can synthetic routes for N-(4-chlorophenyl)-3-methoxy-N-(piperidine-1-carbonyl)benzamide be optimized for higher yields?
Answer:
Optimization involves selecting coupling reagents, solvent systems, and purification methods. For example:
- Coupling Agents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with EtN in THF improves amide bond formation efficiency, as demonstrated in benzamide syntheses (e.g., 75% yield for compound 73 in ) .
- Solvent Choice : THF enhances solubility of intermediates, while DMF may improve reaction homogeneity for bulky substrates .
- Purification : Silica gel chromatography with gradients (e.g., chloroform:methanol) effectively isolates products, while recrystallization ensures purity .
What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton shifts at δ 7.74–6.23 ppm in ) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 552.5 [M+H] in ) .
- X-ray Crystallography : SHELXL refines crystal structures, and ORTEP-3 visualizes molecular geometry (e.g., bond angles/piperidine ring conformation) .
How can contradictory biological activity data in literature be resolved?
Answer:
- Comparative Assays : Use standardized kinase or receptor binding assays (e.g., dopamine D4 receptor IC = 0.057 nM for a related benzamide in ) .
- Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding mode consistency across studies .
- Meta-Analysis : Cross-reference activity trends with substituent effects (e.g., 3-methoxy vs. 4-chloro impacts receptor affinity) .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications : Vary the benzamide’s methoxy position (para vs. meta) and piperidine substituents (e.g., methyl or aryl groups) .
- Bioisosteric Replacement : Replace the 4-chlorophenyl group with trifluoromethyl (CF) to enhance lipophilicity and metabolic stability.
- Activity Cliffs : Identify critical substituents (e.g., 3-methoxy in increased D4 selectivity >10,000-fold over D2) .
What computational methods predict binding modes with target proteins?
Answer:
- Docking Studies : Use Schrödinger Maestro or PyMOL to model interactions (e.g., piperidine carbonyl hydrogen bonds with Asp112 in D4 receptors) .
- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity (e.g., ΔΔG calculations for chlorine vs. methoxy groups).
- Pharmacophore Modeling : Aligns electrostatic/hydrophobic features with known active ligands (e.g., dopamine receptor antagonists) .
How should crystallographic data be analyzed to resolve structural ambiguities?
Answer:
- Refinement : SHELXL refines diffraction data (CCDC deposition codes for reproducibility) .
- Validation : Check for disorder (e.g., piperidine ring conformation) using WinGX’s PARST or PLATON .
- Visualization : ORTEP-3 generates publication-ready thermal ellipsoid plots (e.g., bond length precision ±0.01 Å).
How can low yields in amide coupling steps be addressed?
Answer:
- Stoichiometry : Optimize reagent ratios (e.g., 1:1.2 substrate:HBTU).
- Activation : Pre-activate carboxylic acids with HOBt/DIC to reduce side reactions .
- Workup : Quench reactions with NaHCO to neutralize excess acid, improving extraction efficiency .
What experimental approaches evaluate kinase selectivity for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
